molecular formula C9H12N2O2 B2562248 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1934818-67-3

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2562248
CAS No.: 1934818-67-3
M. Wt: 180.207
InChI Key: ILHLWXWICCOESD-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in scientific research, primarily serving as a key intermediate in the synthesis of more complex, biologically active molecules . Its pyrazole core, substituted with a carboxylic acid group, makes it a versatile scaffold for constructing potential pharmaceutical agents. This compound is particularly useful in the discovery and development of central nervous system (CNS) active compounds. Its structural features are advantageous in the design of cannabinoid receptor modulators, which are investigated for their potential in creating new analgesics and anti-inflammatory drugs . Furthermore, pyrazole derivatives of this kind are frequently explored in cardiovascular research, with studies targeting a range of conditions such as arterial thrombosis, reperfusion injury, and peripheral arterial occlusive diseases . As a critical intermediate, its value lies in enabling medicinal chemists to efficiently explore novel chemical space and optimize drug-like properties during early-stage research and development.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-8(9(12)13)11(10-6)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLWXWICCOESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds for various applications.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as kinase inhibition .

Medicine

In medicinal chemistry, this compound is explored as a scaffold for designing new therapeutic agents. Its ability to interact with multiple biological targets positions it as a promising candidate for drug development.

Industry

The compound is also utilized in developing specialty chemicals and materials, particularly in formulations that require specific chemical properties or biological activities.

Anticancer Properties

Research has demonstrated that pyrazole derivatives can effectively inhibit kinases involved in cancer progression. For example, studies have indicated that compounds similar to this compound can inhibit Mer and c-Met kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) .

Neuroprotective Effects

In laboratory settings, this compound has shown potential neuroprotective effects by inhibiting D-amino acid oxidase activity. This inhibition reduces oxidative stress in neuronal cells, suggesting its potential application in neurodegenerative disease research .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1: Cyclopropylmethyl; 3: Methyl; 5: COOH C₈H₁₀N₂O₂ 166.18 1497772-92-5 Moderate lipophilicity, cyclopropane ring enhances metabolic stability
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 3: Cyclopropyl; 5: COOH C₈H₁₀N₂O₂ 166.18 912451-06-0 Similar molecular weight; cyclopropyl at 3-position may alter steric effects
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 3: Propyl; 5: COOH C₈H₁₂N₂O₂ 168.19 139755-99-0 Increased lipophilicity due to propyl group; lower metabolic stability
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: Cyclopropylmethyl; 3: CF₃; 5: COOH C₉H₁₀F₃N₂O₂ 234.18 N/A Trifluoromethyl group enhances electronegativity and acidity
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1: tert-Butyl; 3: Methyl; 5: COOH C₉H₁₄N₂O₂ 182.21 175277-09-5 Bulky tert-butyl group increases steric hindrance; higher melting point (149–153°C)

Electronic and Steric Effects

  • Nitro-substituted analogs (e.g., 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid, CAS 139756-00-6) exhibit reduced stability but enhanced electrophilicity, making them reactive intermediates in synthesis .
  • Steric Effects: tert-Butyl groups (e.g., 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid) introduce significant steric bulk, which may hinder binding in biological systems but improve thermal stability .

Biological Activity

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1934818-67-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a cyclopropylmethyl group, which is a common motif in many bioactive molecules, and has been studied for its various pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects.

  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.2 g/mol
  • Structure :
    • The compound consists of a pyrazole ring with a carboxylic acid functional group at the 5-position and a cyclopropylmethyl substituent at the 1-position.

The biological activity of this compound is largely attributed to its structural components:

  • Cyclopropylmethyl Group : This group is associated with enhanced binding affinity to various biological targets, contributing to the compound's pharmacological effects.
  • Pyrazole Core : Pyrazole derivatives are known for their diverse biological activities, including modulation of enzyme activities and interaction with cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with pyrazole structures can exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as:

  • Inhibition of Kinases : Pyrazole derivatives have been identified as inhibitors of several kinases involved in cancer progression. The inhibition of kinases like Mer and c-Met has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines such as HepG2 and MDA-MB-231 .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases.

Antiviral Activity

Some studies suggest that pyrazole derivatives may possess antiviral properties, potentially acting against various viral infections by inhibiting viral replication or enhancing host immune responses .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The findings highlighted:

  • IC50 Values : The compound showed promising IC50 values against specific cancer cell lines, indicating potent inhibitory effects on cell growth.
  • Mechanisms of Action : The study elucidated that the compound promotes apoptosis through caspase activation and inhibits cell migration in metastatic models .

Inflammation Model

Another study investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The results demonstrated:

  • Reduction in Inflammatory Markers : Treatment with the compound led to decreased levels of TNF-alpha and IL-6, key markers of inflammation.
  • Histological Improvements : Tissue analysis showed reduced infiltration of inflammatory cells following treatment with the compound.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntiviral Activity
This compoundHigh (IC50 values < 50 nM)ModeratePotential
1-(Cyclobutyl)-3-methyl-1H-pyrazole-5-carboxylic acidModerateHighLow
1-(Cyclohexyl)-3-methyl-1H-pyrazole-5-carboxylic acidLowModerateHigh

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclopropylmethyl integration. For example, pyrazole C-5 carboxylic protons resonate at δ 12.5–13.5 ppm .
  • HPLC/GC : Purity >95% is achievable using C18 columns (ACN/water + 0.1% TFA) or GC with FID detectors (He carrier gas) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 223.12 for C₉H₁₂N₂O₂) .
  • Melting point : Sharp melting points (e.g., 150–152°C) indicate crystalline purity .

How does the cyclopropylmethyl substitution influence physicochemical properties compared to other alkyl groups (e.g., propyl or methyl)?

Q. Advanced

  • Lipophilicity : Cyclopropylmethyl increases logP by ~0.5 units compared to methyl, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : Cyclopropane rings resist oxidative metabolism, improving pharmacokinetic profiles vs. linear alkyl chains .
  • Steric effects : The rigid cyclopropane group may hinder binding in enzyme active sites, as seen in SAR studies of triazolothiadiazine derivatives . Computational modeling (e.g., DFT) can predict torsional strain and substituent orientation .

How can researchers resolve contradictions in biological activity data across studies involving similar pyrazole derivatives?

Q. Advanced

  • Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to cell viability assays (e.g., MTT) to account for variability in cytotoxicity thresholds .
  • Structural validation : Confirm batch consistency via X-ray crystallography or 2D NMR to rule out polymorphic or tautomeric discrepancies .
  • Control experiments : Include reference compounds (e.g., 1-methyl-3-propyl analogs) to benchmark activity . For instance, PYCR1 enzyme inhibition assays should use standardized substrate concentrations (e.g., 0.1 mM pyrroline-5-carboxylate) .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep at –20°C in amber vials under argon to prevent hydrolysis of the carboxylic acid group .
  • Handling : Use gloveboxes for hygroscopic samples (cycloalkyl groups absorb moisture) .
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation; dilute in PBS (pH 7.4) for biological assays .
  • Decomposition monitoring : Track via TLC (Rf shift) or FTIR (loss of –COOH stretch at 1700 cm⁻¹) .

What computational methods are effective for predicting the binding affinity of this compound to target enzymes?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PYCR1, PDB ID 3HOB) to map cyclopropylmethyl interactions in hydrophobic pockets .
  • MD simulations : GROMACS with AMBER forcefields assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Train on datasets of pyrazole IC₅₀ values to correlate substituent parameters (Hammett σ, π) with activity .

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